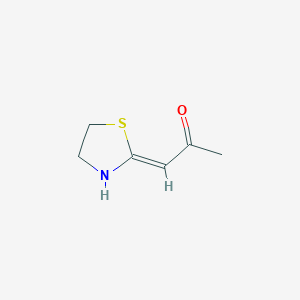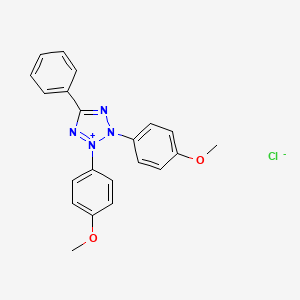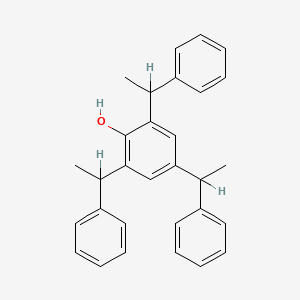![molecular formula C15H11BF2O3 B1141581 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone CAS No. 119634-42-3](/img/structure/B1141581.png)
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone, also known as DBBF, is a novel fluorescent probe that has attracted significant attention in recent years. It has been widely used in various biological and biochemical applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has been widely used in various scientific research applications. One of its main applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. This compound can detect ROS in living cells with high sensitivity and specificity, making it an ideal tool for studying oxidative stress-related diseases.
In addition, this compound has also been used as a fluorescent probe for imaging lipid droplets in cells. Lipid droplets are organelles that play an important role in lipid metabolism and energy storage. This compound can selectively stain lipid droplets in living cells, allowing researchers to study their dynamics and functions.
Wirkmechanismus
The mechanism of action of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves its ability to undergo a photoinduced electron transfer (PET) process. When this compound is excited by light, it undergoes a PET process, which results in a change in its fluorescence intensity. This change in fluorescence intensity can be used to detect ROS or lipid droplets in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or morphology. It is also stable under physiological conditions, making it an ideal tool for studying biological systems. This compound has been used in various cell types, including cancer cells, neurons, and immune cells, with no adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is its high sensitivity and specificity for detecting ROS and lipid droplets. It can be used in live cells, allowing researchers to study these processes in real-time. In addition, this compound is relatively easy to synthesize and can be used in a variety of biological systems.
However, there are also limitations to using this compound. One limitation is its relatively short excitation and emission wavelengths, which can limit its use in certain imaging systems. In addition, this compound can be affected by other factors in the cellular environment, such as pH and temperature, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for the use of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone in scientific research. One direction is the development of new fluorescent probes based on the this compound structure. These probes could have improved properties, such as longer excitation and emission wavelengths, and higher sensitivity and specificity for detecting biological molecules.
Another direction is the use of this compound in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy. This could provide more detailed information about the structures and functions of biological molecules and organelles.
Conclusion:
In conclusion, this compound is a novel fluorescent probe that has many applications in scientific research. Its unique properties make it an ideal tool for studying biological processes such as ROS and lipid droplet metabolism. While there are limitations to using this compound, its advantages outweigh its limitations, and it has great potential for future research.
Synthesemethoden
The synthesis of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves a series of chemical reactions. First, 3-hydroxyflavone is reacted with boron trifluoride etherate to form a boron complex. This complex is then reacted with 2-bromoethanone to form the final product, this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
1-(1-difluoroboranyloxy-3H-benzo[f]chromen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BF2O3/c1-9(19)12-8-20-13-7-6-10-4-2-3-5-11(10)14(13)15(12)21-16(17)18/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIKZHICREPOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=C(COC2=C1C3=CC=CC=C3C=C2)C(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)
![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)


![(3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid 2-tert-butyl 7a-ethyl ester](/img/structure/B1141513.png)
![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)

